1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate
Description
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is a specialized ester derivative containing a reactive chlorocarbonyl group. It is primarily utilized in synthetic organic chemistry, particularly in the preparation of complex esters for pharmaceutical applications. For example, it has been employed in patented methods for synthesizing novel fluconazole derivatives, though detailed bioactivity data remain undisclosed . Its structure combines an isobutyrate moiety with a chlorocarbonyl-functionalized ethyl group, distinguishing it from simpler esters like ethyl isobutyrate.
Properties
Molecular Formula |
C7H11ClO4 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
1-carbonochloridoyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3 |
InChI Key |
BALIJYGAQGNGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyric acid and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are isobutyric acid and acetic acid.
Scientific Research Applications
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s role in synthesizing fluconazole analogs highlights its niche in drug development, though patent literature lacks mechanistic or yield data .
- Toxicological Data: Ethyl isobutyrate has well-characterized hazards, whereas this compound requires further testing for carcinogenicity, reproductive toxicity, and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
